N-Desethyl-N-propyl Oxybutynin

Beschreibung

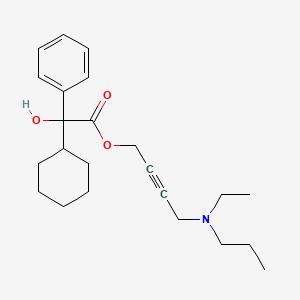

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[ethyl(propyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO3/c1-3-17-24(4-2)18-11-12-19-27-22(25)23(26,20-13-7-5-8-14-20)21-15-9-6-10-16-21/h5,7-8,13-14,21,26H,3-4,6,9-10,15-19H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLQZGCILBTUPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215677-72-7 |

Source

|

| Record name | N-Desethyl-N-propyl oxybutynin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215677727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DESETHYL-N-PROPYL OXYBUTYNIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZSE05N16A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Desethyl-N-propyl Oxybutynin (Oxybutynin EP Impurity E)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Desethyl-N-propyl Oxybutynin, a recognized impurity of the anticholinergic drug Oxybutynin. Identified in the European Pharmacopoeia as Oxybutynin Impurity E, this document delineates its chemical identity, plausible synthetic origins, and its significance in the quality control of Oxybutynin manufacturing. While specific pharmacological and toxicological data on N-Desethyl-N-propyl Oxybutynin are not extensively available in public literature, this guide offers insights into its potential activity based on structure-activity relationships with the parent compound. Furthermore, it details analytical methodologies for the detection and quantification of this impurity, crucial for ensuring the safety and efficacy of Oxybutynin formulations.

Introduction: The Context of Pharmaceutical Impurities

The development and manufacture of pharmaceutical products necessitate a thorough understanding and control of impurities. Impurities can arise from various sources, including the starting materials, intermediates, degradation of the active pharmaceutical ingredient (API), and interactions with excipients or packaging. The presence of impurities, even in trace amounts, can impact the safety and efficacy of a drug product. Therefore, regulatory bodies worldwide mandate stringent control over impurities.

Oxybutynin is a widely prescribed anticholinergic agent for the treatment of overactive bladder.[1][2] Its therapeutic action is primarily mediated through the antagonism of muscarinic receptors.[2][3] N-Desethyl-N-propyl Oxybutynin has been identified as a process-related impurity in the synthesis of Oxybutynin.[][5] This guide focuses on the technical aspects of this specific impurity, providing a foundational resource for professionals in pharmaceutical development and quality control.

Chemical Profile and Synthesis

Chemical Identity

-

Systematic Name: 4-(Ethylpropylamino)but-2-ynyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate

-

Common Synonyms: N-Desethyl-N-propyl Oxybutynin, Oxybutynin EP Impurity E, Ethylpropyl Analogue of Oxybutynin[5]

-

CAS Number: 1215677-72-7 (for the free base)[]

-

Molecular Formula: C₂₃H₃₃NO₃

-

Molecular Weight: 371.51 g/mol

Plausible Synthetic Pathways

The synthesis of Oxybutynin typically involves the esterification of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid with 4-diethylamino-2-butyn-1-ol.[3][6] N-Desethyl-N-propyl Oxybutynin can emerge as an impurity through several potential pathways, primarily related to the starting materials and intermediates used in the synthesis of the 4-amino-2-butyn-1-ol side chain.

One plausible route for the formation of this impurity involves the presence of N-ethyl-N-propylamine as a contaminant in the diethylamine starting material used for the Mannich reaction with propargyl alcohol and formaldehyde. This would lead to the formation of 4-(ethylpropylamino)-2-butyn-1-ol, which would then be esterified to yield N-Desethyl-N-propyl Oxybutynin alongside the desired Oxybutynin.

Figure 1: Plausible synthetic pathway for the formation of N-Desethyl-N-propyl Oxybutynin.

Pharmacological and Toxicological Profile (Inferred)

Currently, there is a lack of publicly available, dedicated pharmacological or toxicological studies on N-Desethyl-N-propyl Oxybutynin. However, its structural similarity to Oxybutynin and its primary active metabolite, N-desethyloxybutynin, allows for some informed postulations.

Oxybutynin and N-desethyloxybutynin are known to be competitive antagonists of muscarinic M1, M2, and M3 receptors.[3] This anticholinergic activity is responsible for both the therapeutic effects on the bladder and the common side effects such as dry mouth and constipation. Given that N-Desethyl-N-propyl Oxybutynin retains the core pharmacophore responsible for muscarinic receptor binding (the ester of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid and a tertiary amine), it is reasonable to hypothesize that it may also possess anticholinergic activity. The potency and receptor subtype selectivity would, however, likely differ from the parent drug due to the alteration in the N-alkyl substituents.

The substitution of an ethyl group with a propyl group might influence the compound's lipophilicity, protein binding, and metabolic stability, which in turn could affect its pharmacokinetic profile and potency. Without empirical data, the clinical significance of this impurity remains speculative. However, for drug development and patient safety, it is crucial to control its levels in the final drug product to within acceptable limits as defined by regulatory guidelines.

Analytical Methodologies for Detection and Quantification

The control of impurities is a critical aspect of pharmaceutical quality control. Validated analytical methods are essential for the detection and quantification of N-Desethyl-N-propyl Oxybutynin in Oxybutynin drug substance and drug product.

Chromatographic Separation

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for the separation and quantification of Oxybutynin and its related compounds.[7][8][9][10]

Illustrative RP-HPLC Method Parameters:

| Parameter | Example Value |

| Column | C8 or C18, e.g., Symmetry C8 (75 x 4.6 mm, 3.5 µm)[7] |

| Mobile Phase | A mixture of phosphate buffer and acetonitrile (e.g., 51:49 v/v)[7] |

| Flow Rate | 1.0 mL/min[7] |

| Column Temperature | 45°C[7] |

| Detection | UV at 210 nm[7] |

| Injection Volume | 10 µL |

Under these or similar conditions, N-Desethyl-N-propyl Oxybutynin, being structurally similar to Oxybutynin, would be expected to have a retention time close to that of the parent drug and other related impurities. Method development would focus on optimizing the mobile phase composition and gradient to achieve adequate resolution between all specified impurities and the main API peak.

Method Validation

Any analytical method used for impurity testing must be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This involves demonstrating that there is no interference from the API, other impurities, or excipients.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Protocol: Impurity Profiling of Oxybutynin

The following is a generalized, step-by-step protocol for the analysis of related substances in an Oxybutynin drug product. This protocol should be adapted and validated for the specific formulation and analytical instrumentation.

-

Preparation of Solutions:

-

Mobile Phase: Prepare the mobile phase as per the validated method (e.g., a filtered and degassed mixture of phosphate buffer and acetonitrile).[7]

-

Diluent: A suitable solvent, often the mobile phase itself, for dissolving the sample and standards.

-

Standard Solution: Accurately weigh and dissolve a reference standard of N-Desethyl-N-propyl Oxybutynin in the diluent to a known concentration.

-

Sample Solution: Accurately weigh and dissolve the Oxybutynin drug product in the diluent to a known concentration of the API. This may involve extraction, sonication, and filtration to ensure complete dissolution and removal of insoluble excipients.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the diluent (as a blank) to ensure no interfering peaks are present.

-

Inject the standard solution to determine the retention time and response factor for N-Desethyl-N-propyl Oxybutynin.

-

Inject the sample solution.

-

-

Data Analysis:

-

Identify the peak corresponding to N-Desethyl-N-propyl Oxybutynin in the sample chromatogram based on its retention time relative to the standard.

-

Calculate the concentration of the impurity in the sample using the peak area and the response factor determined from the standard.

-

Express the impurity level as a percentage of the API concentration.

-

Figure 2: General workflow for the analytical determination of N-Desethyl-N-propyl Oxybutynin.

Conclusion and Future Perspectives

N-Desethyl-N-propyl Oxybutynin is a known impurity of Oxybutynin that requires careful monitoring and control during the manufacturing process to ensure the quality, safety, and efficacy of the final drug product. While specific pharmacological data for this compound is limited, its structural similarity to Oxybutynin suggests a potential for anticholinergic activity.

Future research efforts could focus on the isolation and pharmacological characterization of N-Desethyl-N-propyl Oxybutynin to better understand its potential impact. The development of highly specific and sensitive analytical methods will continue to be crucial for its effective control. This technical guide serves as a foundational resource for scientists and professionals in the pharmaceutical industry, providing a consolidated overview of the current understanding of this specific Oxybutynin impurity.

References

-

Vanden Eynde, J. J., & Gualtieri, F. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Pharmaceuticals, 16(10), 1381. [Link]

-

Kachur, J. F., et al. (1992). Analogues of oxybutynin. Synthesis and antimuscarinic and bladder activity of some substituted 7-amino-1-hydroxy-5-heptyn-2-ones and related compounds. Journal of Medicinal Chemistry, 35(14), 2583–2591. [Link]

-

Suresh, P. S., et al. (2016). METHOD DEVELOPMENT AND VALIDATION OF OXYBUTYNIN CHLORIDE BY RP-HPLC ANALYTICAL TECHNIQUE. International Journal of Advanced Research, 4(11), 1636-1644. [Link]

-

Pharmacy Times. (2019). Alternative Choices to Oxybutynin: When, Why, and How Much?. [Link]

-

Appell, R. A. (2004). A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. Reviews in Urology, 6(Suppl 1), S11–S19. [Link]

-

Drugs.com. (n.d.). Oxybutynin Alternatives Compared. [Link]

-

National Center for Biotechnology Information. (n.d.). Oxybutynin. In PubChem Compound Summary. Retrieved from [Link]

-

Sravani, G. N., et al. (2018). Method Development and Validation of Oxybutynin chloride by RP-HPLC analytical technique. ResearchGate. [Link]

- Ray, P. C., et al. (2009). Crystalline oxybutynin and process for preparing the same. WO 2009/122429 A2.

-

Avula, S., et al. (2011). A validated RP-HPLC method for the estimation of Oxybutynin in formulation. Pharmacophore, 2(2), 156-162. [Link]

-

Vanden Eynde, J. J., & Gualtieri, F. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. ResearchGate. [Link]

-

SynZeal. (n.d.). Oxybutynin EP Impurity E. [Link]

-

Pharmaffiliates. (n.d.). oxybutynin and its Impurities. [Link]

-

USP-NF. (n.d.). Oxybutynin Chloride. [Link]

-

Ramani, A. V., et al. (2014). Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 88, 336-344. [Link]

-

Kumar, P., et al. (2013). Highly Sensitive Simultaneous Determination of Oxybutynin and N- Desethyloxybutynin in Human Plasma by LC-MS/MS. International Journal of Pharmaceutical Sciences and Research, 4(9), 3536-3543. [Link]

Sources

- 1. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 5. Oxybutynin EP Impurity E | SynZeal [synzeal.com]

- 6. WO2009122429A2 - Crystalline oxybutynin and process for preparing the same - Google Patents [patents.google.com]

- 7. digitalxplore.org [digitalxplore.org]

- 8. researchgate.net [researchgate.net]

- 9. pharmacophorejournal.com [pharmacophorejournal.com]

- 10. uspnf.com [uspnf.com]

A Comprehensive Guide to the Synthesis of Oxybutynin EP Impurity E

A Senior Application Scientist's Perspective on Navigating the Synthetic Landscape of a Critical Pharmaceutical Impurity

Introduction: The Significance of Impurity Profiling in Drug Development

In the realm of pharmaceutical manufacturing, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass the entire impurity profile of a drug product. Regulatory bodies worldwide, including the European Pharmacopoeia (EP), mandate stringent control over impurities, as their presence, even in minute quantities, can have significant implications for drug safety and efficacy. Oxybutynin, a widely prescribed anticholinergic agent for the treatment of overactive bladder, is no exception.[1] This technical guide provides an in-depth exploration of the synthesis pathway for a specific and critical impurity, Oxybutynin EP Impurity E, chemically designated as 4-(ethyl(propyl)amino)but-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate.[2][3][4][5][6] Understanding the genesis of such impurities is paramount for drug development professionals, as it enables the implementation of effective control strategies, ensuring the final drug product's quality and safety.

This guide will deconstruct the synthesis of Oxybutynin EP Impurity E into its core components, offering not just a series of steps, but a causal narrative that explains the "why" behind each experimental choice. We will delve into the synthesis of the two key precursors and their final convergent coupling, providing detailed protocols and mechanistic insights.

Deconstructing the Target: A Convergent Synthesis Strategy

The synthesis of Oxybutynin and its analogue, Impurity E, is a classic example of a convergent synthesis strategy. This approach involves the independent synthesis of two complex molecular fragments, which are then combined in the final stages to form the target molecule. This method is often more efficient and allows for greater flexibility in optimizing the synthesis of each fragment.

For Oxybutynin EP Impurity E, the two key intermediates are:

-

2-Cyclohexyl-2-hydroxy-2-phenylacetic acid (CHPA) : A chiral tertiary α-hydroxy acid that forms the core acidic fragment of the final ester.

-

4-(Ethyl(propyl)amino)but-2-yn-1-ol : The specific amino alcohol that differentiates Impurity E from the parent drug, Oxybutynin.

The final step in the synthesis is the esterification of these two intermediates.

Caption: Convergent synthesis strategy for Oxybutynin EP Impurity E.

Synthesis of Key Intermediate 1: 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid (CHPA)

The synthesis of this crucial tertiary alcohol can be approached through several routes. A common and industrially scalable method involves a Grignard reaction between a phenylglyoxylate ester and a cyclohexyl magnesium halide.[7][8]

Reaction Scheme: Grignard Addition to Phenylglyoxylate

Caption: Synthesis of CHPA via Grignard reaction.

Experimental Protocol: Synthesis of CHPA

Step 1: Grignard Reaction

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer is charged with magnesium turnings and a small crystal of iodine in anhydrous tetrahydrofuran (THF).

-

Grignard Reagent Formation: A solution of cyclohexyl bromide in anhydrous THF is added dropwise to the magnesium suspension. The reaction is initiated with gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

Addition of Phenylglyoxylate: The Grignard solution is cooled to 0 °C, and a solution of methyl phenylglyoxylate in anhydrous THF is added dropwise, maintaining the temperature below 5 °C.

-

Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate.

Step 2: Hydrolysis

-

Saponification: The crude ester is dissolved in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.

-

Reaction Monitoring: The mixture is heated to reflux and the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Isolation: After cooling, the methanol is removed under reduced pressure. The aqueous residue is washed with diethyl ether to remove any non-polar impurities.

-

Acidification: The aqueous layer is cooled in an ice bath and acidified with concentrated hydrochloric acid to precipitate the product.

-

Purification: The solid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., toluene/hexanes) affords pure 2-cyclohexyl-2-hydroxy-2-phenylacetic acid.[9]

| Parameter | Value |

| Starting Materials | Methyl phenylglyoxylate, Cyclohexyl bromide, Magnesium |

| Key Reagents | THF, HCl, NaOH, Methanol |

| Reaction Type | Grignard Reaction, Hydrolysis |

| Typical Yield | 60-70% (over two steps) |

Synthesis of Key Intermediate 2: 4-(Ethyl(propyl)amino)but-2-yn-1-ol

This N-desethyl-N-propyl analogue of the amino alcohol used in Oxybutynin synthesis is not as readily available commercially and typically requires custom synthesis. The most direct approach is a Mannich-type reaction, a cornerstone of amine synthesis.[10] This reaction involves the aminoalkylation of an acidic proton located on a terminal alkyne, using formaldehyde and a secondary amine.

Reaction Scheme: Mannich Reaction

Caption: Synthesis of the amino alcohol via Mannich reaction.

Experimental Protocol: Synthesis of 4-(Ethyl(propyl)amino)but-2-yn-1-ol

-

Reaction Setup: A round-bottom flask is charged with propargyl alcohol, paraformaldehyde, and N-ethylpropylamine in a suitable solvent such as 1,4-dioxane. A catalytic amount of a copper(I) or copper(II) salt (e.g., CuCl) can be added to facilitate the reaction.

-

Reaction Conditions: The mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours. The progress of the reaction is monitored by TLC or GC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

Purification: The residue is taken up in an appropriate organic solvent (e.g., dichloromethane) and washed with water to remove any remaining formaldehyde and amine salts. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield the pure 4-(ethyl(propyl)amino)but-2-yn-1-ol.

| Parameter | Value |

| Starting Materials | Propargyl alcohol, Paraformaldehyde, N-Ethylpropylamine |

| Catalyst | Copper(I) or Copper(II) salt (optional but recommended) |

| Reaction Type | Mannich Reaction |

| Typical Yield | 50-65% |

Final Convergent Step: Esterification to Yield Oxybutynin EP Impurity E

The final step involves the formation of an ester linkage between the sterically hindered tertiary alcohol of CHPA and the primary alcohol of the synthesized amino alcohol. Due to the steric hindrance around the tertiary hydroxyl group, standard Fischer esterification conditions (acid catalyst and heat) are often inefficient. More robust methods are required to achieve a good yield.

Method 1: Acid Chloride Mediated Esterification

A common and effective method is to activate the carboxylic acid of CHPA by converting it to its corresponding acid chloride.

Caption: Esterification via the acid chloride intermediate.

-

Acid Chloride Formation: CHPA is dissolved in a dry, inert solvent like toluene or dichloromethane. Thionyl chloride or oxalyl chloride is added dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added if oxalyl chloride is used. The mixture is then gently heated until the evolution of gas ceases. The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude acid chloride.

-

Esterification: The crude acid chloride is dissolved in a fresh portion of dry, non-protic solvent. The solution is cooled in an ice bath, and a solution of 4-(ethyl(propyl)amino)but-2-yn-1-ol and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent is added dropwise.

-

Reaction Completion and Work-up: The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with water, a dilute aqueous acid solution (to remove excess amine), and brine. The organic layer is dried and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to afford Oxybutynin EP Impurity E.

Method 2: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the esterification of sterically hindered alcohols under mild, neutral conditions.[4][6][11][12] It involves the use of a phosphine (typically triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

The reaction proceeds through the formation of an alkoxyphosphonium salt intermediate. The carboxylate anion then acts as a nucleophile, displacing triphenylphosphine oxide in an SN2 reaction, which typically results in the inversion of stereochemistry at the alcohol's chiral center. However, for the primary alcohol in 4-(ethyl(propyl)amino)but-2-yn-1-ol, stereochemistry is not a concern.

-

Reaction Setup: To a solution of CHPA and 4-(ethyl(propyl)amino)but-2-yn-1-ol in a dry, aprotic solvent such as THF or dichloromethane at 0 °C, is added triphenylphosphine.

-

Reagent Addition: DEAD or DIAD is then added dropwise to the stirred solution. A color change is typically observed.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred until the starting materials are consumed, as indicated by TLC analysis.

-

Work-up and Purification: The solvent is removed in vacuo. The residue is then subjected to column chromatography to separate the desired ester from the byproducts, triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate.

| Parameter | Acid Chloride Method | Mitsunobu Reaction |

| Activation | Thionyl/Oxalyl chloride | Triphenylphosphine/DEAD or DIAD |

| Conditions | Two steps, can be harsh | One-pot, mild, neutral |

| Byproducts | HCl, SO₂, amine salts | Triphenylphosphine oxide, dialkyl hydrazinedicarboxylate |

| Stereochemistry | Retention at the acid | Inversion at the alcohol (if chiral) |

| Considerations | Good for large scale | Purification can be challenging due to byproducts |

Conclusion: A Pathway to Purity

The synthesis of Oxybutynin EP Impurity E, while not overly complex, requires careful consideration of reaction conditions and purification strategies, particularly in the final esterification step. By understanding the underlying chemistry of each transformation—the nucleophilic addition in the Grignard reaction, the electrophilic substitution in the Mannich reaction, and the nuances of the esterification of a sterically hindered acid—researchers and drug development professionals can devise robust synthetic routes. This knowledge is not merely academic; it is the foundation upon which effective impurity control strategies are built, ultimately safeguarding the quality and safety of the final pharmaceutical product. The ability to synthesize and characterize such impurities is a critical component of modern drug development, ensuring that the medicines reaching patients are both effective and safe.

References

-

PubChem. Oxybutynin. National Center for Biotechnology Information. [Link]

- Google Patents. US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.

-

ResearchGate. Large-Scale Synthesis of (E)-4-Amino-2-Methylbut-2-en-1-ol: Key Building Block for the Synthesis of trans-Zeatin. [Link]

-

Synchemia. Oxybutynin EP Impurity E | CAS NO. [Link]

- Google Patents. US20030013911A1 - Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.

- Google Patents. US3944617A - Synthesis of dl-2-amino-1-butanol.

-

ResearchGate. Scheme 11. Preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic... [Link]

-

Chemical Reviews. Mitsunobu and Related Reactions: Advances and Applications. [Link]

- Google Patents. Synthesis of optically active cyclohexylphenylglycolic acid and its esters.

-

YouTube. Mannich Reaction (CHEM 347). [Link]

-

ResearchGate. The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. [Link]

-

ResearchGate. Esterification between 2 and propargyl alcohol to afford 3 (SI section 5). [Link]

-

ResearchGate. Synthesis of 4-amino-1-arylpyrazoles based on ethyl 2 cyano 2-(2-arylhydraziniidene)acetates. [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. [Link]

-

SciSpace. Synthesis of some Acetylenic Amines Derivatives by Mannich Reaction. [Link]

-

ACS Publications. Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts. [Link]

-

PubMed. Synthesis and Antitumor Activity of 4-[p-[bis(2-chloroethyl)amino]phenyl]butyrates. [Link]

-

Pharmace Research Laboratory. Oxybutynin EP Impurity E. [Link]

-

Royal Society of Chemistry. Enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals: the multigram synthesis of pyrrolidine alkaloid precursors. [Link]

-

National Center for Biotechnology Information. Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. [Link]

-

GLP Pharma Standards. Oxybutynin EP Impurity E. [Link]

Sources

- 1. WO2000023414A2 - Synthesis of optically active cyclohexylphenylglycolic acid and its esters - Google Patents [patents.google.com]

- 2. Asymmetric synthesis. Part III. Stereospecific synthesis of (R)-2-hydroxy-2-phenylpropionic acid, and (R)- and (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. Configurational relationship between (R)(–)-2-hydroxy-2-phenylpropionic acid and (S)(+)-2-phenylpropionic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents [patents.google.com]

- 8. US20030013911A1 - Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents [patents.google.com]

- 9. A3-Mannich coupling reaction via chiral propargylglycine Ni(ii) complex: an approach for synthesizing enantiomerically enriched unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.kuleuven.be [chem.kuleuven.be]

In-Silico Toxicology for Pharmaceutical Impurities: A Technical Guide to Assessing Oxybutynin Degradants

Abstract

The rigorous safety assessment of impurities within active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. For potent, DNA-reactive impurities, even at trace levels, the potential for carcinogenic risk necessitates a highly conservative approach to control and qualification. This technical guide provides an in-depth, field-proven methodology for the in-silico toxicological assessment of impurities, using the anticholinergic drug Oxybutynin as a practical case study. We will navigate the regulatory landscape defined by the International Council for Harmonisation (ICH) M7 guideline, detail a robust workflow for mutagenicity prediction using complementary (Quantitative) Structure-Activity Relationship ((Q)SAR) models, and provide a framework for interpreting and reporting these findings for regulatory submission. This guide is intended for researchers, toxicologists, and drug development professionals seeking to implement a scientifically sound and efficient strategy for managing mutagenic impurities.

The Regulatory Imperative: Understanding ICH M7 and the Precautionary Principle

The presence of impurities in a drug substance is an unavoidable consequence of the chemical synthesis and degradation processes.[1][2] While most impurities are controlled within standard qualification thresholds, a specific class of impurities, known as mutagenic impurities, requires a more stringent evaluation due to their potential to directly cause DNA damage and lead to cancer.[3][4] The ICH M7(R2) guideline provides a comprehensive framework for the assessment and control of these DNA reactive impurities to limit potential carcinogenic risk.[5]

A central tenet of ICH M7 is the application of the Threshold of Toxicological Concern (TTC), a concept that establishes a default acceptable intake of 1.5 µ g/day for any unstudied mutagenic impurity, a level associated with a negligible lifetime cancer risk (<1 in 100,000).[5] This precautionary approach underscores the necessity of identifying and controlling such impurities, even before their carcinogenic potential is experimentally confirmed.

To streamline the assessment process and reduce the reliance on animal testing, ICH M7 explicitly endorses the use of in-silico toxicology, specifically (Q)SAR models, for the initial evaluation of mutagenic potential.[6] The guideline stipulates a crucial requirement: the use of two complementary (Q)SAR methodologies—one expert rule-based and one statistical-based—to provide a comprehensive and robust prediction.[7] A negative prediction from both model types is sufficient to classify an impurity as non-mutagenic, thereby significantly reducing the burden of subsequent analytical and toxicological testing.[8]

The Subject: Oxybutynin and its Process-Related Impurities

Oxybutynin is a synthetic anticholinergic agent widely used for the treatment of overactive bladder.[] Its synthesis and potential degradation pathways can give rise to a number of impurities that must be assessed for their toxicological risk.[1] The first step in our in-silico assessment is the thorough identification of all potential and known impurities. These can arise from various sources, including unreacted starting materials, intermediates, by-products of side reactions, and degradation products formed during storage.[1][2][10]

A comprehensive literature and patent review, alongside an analysis of the synthetic route, is essential for compiling a complete list of impurities. For the purpose of this guide, we will consider a representative set of known Oxybutynin impurities.

Table 1: A Representative List of Known Oxybutynin Impurities

| Impurity Name | CAS Number | Molecular Formula | Molecular Weight | Source/Type |

| Oxybutynin EP Impurity A | 1199574-71-4 | C₂₂H₃₅NO₃ | 361.52 | Process-related[11][12] |

| Oxybutynin EP Impurity B | 14943-53-4 | C₂₂H₂₅NO₃ | 351.44 | Process-related[][11] |

| Oxybutynin EP Impurity C | 1199574-70-3 | C₂₁H₂₉NO₃ | 343.46 | Process-related[][11] |

| Oxybutynin EP Impurity D | 4335-77-7 | C₁₄H₁₈O₃ | 234.29 | Starting material[][11] |

| N-Desethyloxybutynin | 80976-67-6 | C₂₀H₂₇NO₃ | 329.43 | Metabolite/Degradant[11][13] |

The In-Silico Workflow: A Dual-Methodology Approach to Mutagenicity Prediction

The core of the in-silico assessment lies in a structured workflow that leverages the strengths of two distinct predictive methodologies. This dual approach provides a more confident prediction by mitigating the inherent limitations of any single model.[7]

Foundational Principles: (Q)SAR Modeling

(Quantitative) Structure-Activity Relationship modeling is a computational technique that correlates the chemical structure of a molecule with its biological activity, in this case, mutagenicity.[14][15] (Q)SAR models are built by training algorithms on large datasets of chemicals with known experimental outcomes (e.g., from the bacterial reverse mutation assay, or Ames test).[16][17]

There are two primary categories of (Q)SAR models relevant to the ICH M7 guideline:

-

Expert Rule-Based Systems: These models are built on human expertise and mechanistic understanding.[18] Toxicologists and chemists define structural alerts—specific molecular substructures or functional groups (toxicophores) that are known to be associated with a particular toxicity.[19][20] When a query molecule is analyzed, the system checks for the presence of these alerts and provides a prediction based on the encoded rules.[18][20]

-

Statistical-Based Systems: These models employ machine learning algorithms to identify complex, non-linear relationships between a molecule's structural features (descriptors) and its mutagenic activity.[21][22] These systems learn from large datasets without pre-defined rules and can identify novel patterns that may not be captured by expert systems.[22]

Recommended Tools: Derek Nexus® and Sarah Nexus®

For this technical guide, we will reference two widely used and regulatory-accepted software platforms that exemplify the dual-methodology approach:

-

Derek Nexus® (Expert Rule-Based): Developed by Lhasa Limited, Derek Nexus is a knowledge-based system that predicts a wide range of toxicological endpoints, including mutagenicity.[20][23][24] It contains a comprehensive knowledge base of structural alerts derived from published literature and proprietary data, providing transparent and mechanistically supported predictions.[20][25]

-

Sarah Nexus® (Statistical-Based): Also from Lhasa Limited, Sarah Nexus is a statistical model that predicts Ames mutagenicity using a unique, machine-learning methodology.[7][22][26] It provides a prediction of either positive or negative for mutagenicity, along with a confidence level.[22]

The combination of Derek Nexus and Sarah Nexus directly addresses the ICH M7 requirement for two complementary (Q)SAR methodologies.[7][27]

Step-by-Step Protocol for In-Silico Mutagenicity Prediction

Step 1: Structure Input and Standardization

-

Obtain the 2D chemical structure of each Oxybutynin impurity in a standard format (e.g., SMILES, MOL file).

-

Input the structures into the chosen software platforms (Derek Nexus and Sarah Nexus).

-

Ensure proper chemical representation, including stereochemistry where relevant, as this can influence toxicological predictions.

Step 2: Execution of the Expert Rule-Based Analysis (Derek Nexus)

-

Run the mutagenicity prediction for each impurity.

-

The software will analyze the structures for the presence of pre-defined structural alerts associated with mutagenicity.

-

The output will indicate whether any alerts were triggered and provide a qualitative likelihood of mutagenicity (e.g., "Plausible," "Equivocal," "Inactive").

Step 3: Execution of the Statistical-Based Analysis (Sarah Nexus)

-

Run the Ames mutagenicity prediction for each impurity.

-

The software will generate a prediction based on its statistical model.

-

The output will be a binary prediction (Positive or Negative) and a confidence score for that prediction.

Step 4: Collation and Initial Interpretation of Results

-

Organize the prediction results from both systems for each impurity in a clear, tabular format.

-

This table should include the impurity name, structure, the prediction from the expert rule-based system, and the prediction from the statistical-based system.

The following diagram illustrates the overarching workflow for the in-silico assessment of impurities.

Interpretation of Results and ICH M7 Classification

The combined outputs from the expert rule-based and statistical-based systems are used to classify each impurity according to the ICH M7 framework.[6] This classification dictates the subsequent actions required for control and qualification.

The ICH M7 Classification Framework:

-

Class 1: Known mutagenic carcinogens. These are the highest risk and require the most stringent control.

-

Class 2: Known mutagens with unknown carcinogenic potential. These also require stringent control, often based on compound-specific data or the TTC.

-

Class 3: Impurities with a structural alert for mutagenicity, but with insufficient data to confirm mutagenic activity. The in-silico predictions are key for this classification.

-

Class 4: Impurities that are structural analogues to known carcinogens or mutagens but have been demonstrated to be non-mutagenic in experimental assays.

-

Class 5: Impurities with no structural alerts for mutagenicity, or where the alerts are not relevant to the parent molecule. A negative prediction from both an expert rule-based and a statistical-based system places an impurity in this class.[8]

The following decision tree illustrates the classification process based on the in-silico predictions.

The Role of Expert Review

When in-silico predictions are positive, conflicting, or equivocal, a critical step of expert review is required.[22] This is not simply an acceptance of the software's output but a deep scientific analysis. The expert review should consider:

-

The basis of the structural alert: Is the alert well-supported by mechanistic data?

-

The applicability domain of the model: Is the query impurity structurally similar to the chemicals in the model's training set? A prediction for a novel chemical scaffold may be less reliable.

-

Conflicting data: Are there any experimental data for structurally similar compounds that contradict the prediction?

-

The influence of the parent molecule: Can the structural features of the parent drug mitigate the reactivity of the toxicophore in the impurity?

A well-documented expert review is crucial for justifying the final classification and control strategy for an impurity.

Reporting and Regulatory Submission

The final step in the in-silico assessment is the compilation of a comprehensive report suitable for regulatory submission. This report must be transparent, scientifically sound, and demonstrate a clear understanding of the ICH M7 guideline.

Key Components of the In-Silico Toxicology Report:

-

Introduction: Briefly state the purpose of the assessment and list the impurities being evaluated.

-

Methodology:

-

Identify the software and versions used (e.g., Derek Nexus 6.1, Sarah Nexus 3.0).

-

State that the methodology is compliant with ICH M7, using both an expert rule-based and a statistical-based system.

-

-

Results:

-

Present a summary table of the predictions for each impurity from both models.

-

For any positive findings, include the detailed output from the software, showing the structural alert that was triggered and the basis for the prediction.

-

-

Expert Review (if applicable):

-

Provide a detailed scientific rationale for the final classification of any impurities with positive, conflicting, or equivocal results.

-

This section should demonstrate a thorough analysis and not just a restatement of the software's output.

-

-

-

Clearly state the final ICH M7 classification for each impurity.

-

Propose a control strategy for any impurities classified as Class 1, 2, or 3.

-

Conclusion: A Forward-Looking Approach to Impurity Safety

The integration of in-silico toxicology into the safety assessment of pharmaceutical impurities represents a significant advancement in drug development. By providing a rapid, scientifically robust, and ethically responsible means of evaluating mutagenic potential, these computational methods allow for the early identification and control of high-risk compounds.[18][28] The dual-methodology approach, as mandated by ICH M7 and exemplified by the use of complementary expert rule-based and statistical-based systems, provides a high degree of confidence in the predictions. When applied with scientific rigor and expert oversight, in-silico toxicology is an indispensable tool for ensuring the safety and quality of new medicines, ultimately protecting patient health while streamlining the drug development process.

References

-

Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147–172. Available from: [Link]

-

ResearchGate. (n.d.). In silico toxicology tools, steps to generate prediction models, and.... Available from: [Link]

-

Edelweiss Connect, Switzerland. (2021, July 12). Use of in silico methods for assessing toxicity [Video]. YouTube. Available from: [Link]

-

PozeSCAF. (n.d.). In Silico Toxicity Prediction. Available from: [Link]

-

Syngene. (n.d.). Computational toxicology with DEREK Nexus® & SARAH Nexus®. Available from: [Link]

-

Pharmaffiliates. (n.d.). oxybutynin hydrochloride and its Impurities. Available from: [Link]

-

Lhasa Limited. (2024). Everything You Need To Know About Sarah Nexus. Available from: [Link]

-

PubMed. (n.d.). Integrated in silico approaches for the prediction of Ames test mutagenicity. Available from: [Link]

-

Optibrium. (n.d.). Derek Nexus Toxicology Software. Available from: [Link]

-

National Institutes of Health. (n.d.). Evaluation of Existing QSAR Models and Structural Alerts and Development of New Ensemble Models for Genotoxicity Using a Newly Compiled Experimental Dataset. Available from: [Link]

-

Valerio, L. G. (2012). Characterization and validation of an in silico toxicology model to predict the mutagenic potential of drug impurities. Toxicology and Applied Pharmacology, 260(3), 269-280. Available from: [Link]

-

National Center for Biotechnology Information. (2024). Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. Available from: [Link]

-

Pharmaffiliates. (n.d.). Oxybutynin-impurities. Available from: [Link]

-

Veeprho. (n.d.). Oxybutynin Impurities and Related Compound. Available from: [Link]

-

EFSA. (n.d.). Use of (Q)SAR and read across for assessment of genotoxicity of pesticides metabolites. Available from: [Link]

-

Lhasa Limited. (2024). 10 Frequently Asked Questions About Derek Nexus, Answered. Available from: [Link]

-

ACS Publications. (2012). In Silico Prediction of Chemical Ames Mutagenicity. Available from: [Link]

-

International Council for Harmonisation. (2023). M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Available from: [Link]

-

Pharma Focus Asia. (n.d.). Toxicological Approaches to Deal with Out-of-specification Impurities. Available from: [Link]

-

European Commission. (2019). Sarah Nexus - Mutagenicity. Available from: [Link]

-

ResearchGate. (n.d.). (Q)SAR Methods for Predicting Genotoxicity and Carcinogenicity: Scientific Rationale and Regulatory Frameworks. Available from: [Link]

-

PETA Science Consortium International. (n.d.). Webinar Series on the Use of In Silico Tools in Toxicology. Available from: [Link]

-

ResearchGate. (n.d.). Strategies for Using Computational Toxicology Methods in Pharmaceutical R&D. Available from: [Link]

-

U.S. Food and Drug Administration. (2011). NDA # 202513 Review. Available from: [Link]

-

ResearchGate. (n.d.). Comparative Evaluation of in Silico Systems for Ames Test Mutagenicity Prediction: Scope and Limitations. Available from: [Link]

-

Lhasa Limited. (n.d.). In Silico Mutagenicity Assessment. Available from: [Link]

-

Optibrium. (n.d.). Derek Nexus for toxicity prediction – What package is right for me?. Available from: [Link]

-

Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Available from: [Link]

-

GuideGxP. (2026). ICH M7: How to Manage Mutagenic Impurities Step by Step. Available from: [Link]

-

Inotiv. (n.d.). DEREK Nexus® toxicology modeling. Available from: [Link]

-

Oxford Academic. (n.d.). Three new consensus QSAR models for the prediction of Ames genotoxicity. Available from: [Link]

-

PubMed. (n.d.). Alternatives to the carcinogenicity bioassay: in silico methods, and the in vitro and in vivo mutagenicity assays. Available from: [Link]

-

Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]

-

bioRxiv. (2021). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. Available from: [Link]

-

Tox by Design. (2023). ICH M7 Mutagenic Impurities Guidelines. Available from: [Link]

-

IntuitionLabs. (n.d.). ICH M7: A Guide to Mutagenic Impurity Assessment Software. Available from: [Link]

-

Oxford Academic. (n.d.). Matrine and Oxymatrine: evaluating the gene mutation potential using in silico tools and the bacterial reverse mutation assay (Ames test). Available from: [Link]

-

MDPI. (2024). In Silico Prediction of Drug-Likeness, Pharmacokinetics, and Toxicity of Selected Phytotoxic Pyrrolizidine Alkaloids. Available from: [Link]

-

ECA Academy. (n.d.). ICH M7(R2) Assessment and Control of DNA reactive (mutagenic) Impurities in Pharmaceuticals to limit potential carcinogenic risk. Available from: [Link]

-

Pharmaceuticals and Medical Devices Agency. (2020). M7(R2) Guideline: ASSESSMENT AND CONTROL OF DNA REACTIVE (MUTAGENIC) IMPURITIES IN PHARMACEUTICALS TO LIMIT POTENTIAL CARCINOGENIC RISK. Available from: [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. pharmafocusasia.com [pharmafocusasia.com]

- 3. ICH M7 Mutagenic Impurities Guidelines | Tox by Design [toxby.design]

- 4. ICH M7(R2) Assessment and Control of DNA reactive (mutagenic) Impurities in Pharmaceuticals to limit potential carcinogenic risk - ECA Academy [gmp-compliance.org]

- 5. database.ich.org [database.ich.org]

- 6. guidegxp.com [guidegxp.com]

- 7. syngeneintl.com [syngeneintl.com]

- 8. pmda.go.jp [pmda.go.jp]

- 10. biotech-spain.com [biotech-spain.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. 奥昔布宁杂质A European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks | bioRxiv [biorxiv.org]

- 16. Integrated in silico approaches for the prediction of Ames test mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. m.youtube.com [m.youtube.com]

- 19. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 10 Frequently Asked Questions About Derek Nexus, Answered | Lhasa Limited [lhasalimited.org]

- 21. Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 23. optibrium.com [optibrium.com]

- 24. catalog.labcorp.com [catalog.labcorp.com]

- 25. optibrium.com [optibrium.com]

- 26. Everything You Need To Know About Sarah Nexus | Lhasa Limited [lhasalimited.org]

- 27. In Silico Mutagenicity Assessment | Lhasa Limited [lhasalimited.org]

- 28. thepsci.eu [thepsci.eu]

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Determination of Oxybutynin and Its Process-Related and Degradation Impurities

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Oxybutynin and its impurities in bulk drug substances and pharmaceutical formulations. Oxybutynin, an anticholinergic agent, is used to treat overactive bladder.[1] The control of impurities is critical to ensure the safety and efficacy of the final drug product. This method was developed and validated based on principles outlined in the International Council for Harmonisation (ICH) guidelines, providing a reliable protocol for quality control and stability testing.[2][3]

Introduction and Scientific Rationale

Oxybutynin is a tertiary amine and an ester of cyclohexylmandelic acid, making it susceptible to degradation, particularly through hydrolysis.[4][5] Impurities can arise from the manufacturing process or from degradation of the active pharmaceutical ingredient (API) upon storage. Therefore, a well-developed, stability-indicating analytical method is paramount. Such a method must be able to separate the main component from any known and potential degradation products that may form under various stress conditions.[6][7]

The method described herein utilizes reversed-phase chromatography, which is the technique of choice for moderately polar to non-polar compounds like Oxybutynin.[8] The rationale behind the key experimental choices is as follows:

-

Stationary Phase: A C18 (octadecylsilane) column is selected for its strong hydrophobic retention, which is ideal for separating Oxybutynin from its structurally similar impurities. The high carbon load of a C18 phase provides the necessary resolving power.[9]

-

Mobile Phase: The mobile phase consists of a phosphate buffer and acetonitrile.

-

pH Control: Oxybutynin contains a tertiary amine. Controlling the pH of the mobile phase with a buffer (e.g., pH 3.5-4.5) is critical to ensure that the analyte remains in a consistent, protonated state. This minimizes peak tailing and provides reproducible retention times.[9]

-

Organic Modifier: Acetonitrile is chosen for its low UV cutoff and low viscosity, which allows for efficient chromatography at ambient or slightly elevated temperatures.[4]

-

-

Detection: Detection in the low UV range (205-210 nm) is employed, as Oxybutynin's phenyl group provides sufficient chromophoric activity for sensitive detection at these wavelengths.[10][11]

This comprehensive approach ensures the method is specific, accurate, and precise, making it suitable for its intended purpose in a regulated laboratory environment.[3]

Analyte and Impurity Profile

The primary analyte and key impurities referenced in major pharmacopoeias such as the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) are listed below.

| Compound Name | Structure | Origin |

| Oxybutynin |  | Active Pharmaceutical Ingredient |

| Oxybutynin Related Compound A (USP) / Impurity A (Ph. Eur.) (4-(Diethylamino)but-2-ynyl (RS)-2-(cyclohex-3-enyl)-2-cyclohexyl-2-hydroxyacetate)[12] |  | Process Impurity |

| Oxybutynin Related Compound B (USP) (Phenylcyclohexylglycolic acid) |  | Degradation Product (Hydrolysis) |

| Oxybutynin Related Compound C (USP) (Methyl Phenylcyclohexylglycolate) |  | Process Impurity |

Experimental Protocol

Instrumentation and Materials

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

-

Chromatography Data System (CDS): OpenLab CDS or equivalent.

-

Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent L1 packing).

-

Reagents:

-

Acetonitrile (HPLC Grade)

-

Monobasic Potassium Phosphate (KH₂PO₄) (Reagent Grade)

-

Phosphoric Acid (85%) (Reagent Grade)

-

Water (HPLC Grade or Milli-Q)

-

Oxybutynin Chloride Reference Standard (USP or Ph. Eur.)

-

Reference standards for known impurities (as available).

-

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented below.

| Parameter | Condition |

| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |

| Mobile Phase | Phosphate Buffer (pH 3.9) : Acetonitrile (65:35 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 45°C[10][11] |

| Detection Wavelength | 210 nm[10][13] |

| Injection Volume | 20 µL |

| Run Time | Approximately 40 minutes[11] |

Preparation of Solutions

-

Phosphate Buffer (pH 3.9): Dissolve 2.72 g of monobasic potassium phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.9 ± 0.05 with 85% phosphoric acid.

-

Mobile Phase: Mix the Phosphate Buffer and Acetonitrile in a 65:35 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes before use.[8]

-

Diluent: The mobile phase is used as the diluent.[10]

-

Standard Stock Solution (100 µg/mL Oxybutynin): Accurately weigh about 10 mg of Oxybutynin Chloride Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[8][10]

-

Sample Solution (100 µg/mL Oxybutynin):

-

Weigh and powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of Oxybutynin Chloride and transfer to a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate for 20 minutes to dissolve.

-

Allow the solution to cool to room temperature and dilute to volume with the diluent.

-

Filter a portion of the solution through a 0.45 µm PVDF syringe filter, discarding the first few mL of the filtrate.

-

-

System Suitability Solution (SSS): Prepare a solution containing 100 µg/mL of Oxybutynin Chloride and spike with known impurities (e.g., Related Compound A and B) at a concentration of approximately 1.0 µg/mL each.

Method Validation and System Suitability

The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[2][3][14]

Specificity (Forced Degradation)

To prove the stability-indicating nature of the method, forced degradation studies are performed on the Oxybutynin API. The drug is subjected to acid, alkaline, oxidative, thermal, and photolytic stress conditions to generate potential degradation products.[4] The method is considered specific if the resulting degradant peaks are well-resolved from the main Oxybutynin peak and from each other, and peak purity analysis confirms no co-elution.

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.

-

Alkaline Hydrolysis: 0.1 N NaOH at 60°C for 30 minutes. (Significant degradation is expected).[4][13]

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours. (Significant degradation is expected).[4][13]

-

Thermal Degradation: 105°C for 24 hours.

-

Photolytic Degradation: UV light (254 nm) for 24 hours.

Expected Outcome: The method should effectively separate the main peak from degradation products, particularly the primary hydrolysis product, Phenylcyclohexylglycolic acid (Related Compound B).[4]

System Suitability

Before conducting any analysis, the System Suitability Solution is injected five or six times. The performance of the chromatographic system must meet the criteria listed below.[10]

| Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | ≤ 2.0 for the Oxybutynin peak | Ensures peak symmetry, which is critical for accurate integration. |

| Theoretical Plates (N) | ≥ 5000 for the Oxybutynin peak | Indicates column efficiency and good separation performance.[10] |

| Resolution (Rs) | ≥ 1.5 between Oxybutynin and nearest impurity peak | Confirms that adjacent peaks are sufficiently separated for reliable quantification.[15] |

| % RSD of Peak Areas | ≤ 2.0% for replicate injections | Demonstrates the precision of the injection and detection system.[10] |

Validation Parameters

The following parameters should be assessed during formal method validation:

-

Linearity: Assessed at a minimum of five concentration levels, typically from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 0.5 µg/mL to 150 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.[2][13]

-

Accuracy: Determined by spike-recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the test concentration). Recoveries should be within 98.0% to 102.0%.[2]

-

Precision:

-

Repeatability (Intra-day): Analysis of six replicate samples, with %RSD ≤ 2.0%.

-

Intermediate Precision (Inter-day/Ruggedness): Analysis performed by a different analyst on a different day or with a different instrument. The cumulative %RSD should be ≤ 2.0%.[10]

-

-

Limit of Quantitation (LOQ) and Detection (LOD): Determined based on the signal-to-noise ratio (S/N), typically 10:1 for LOQ and 3:1 for LOD.

-

Robustness: Assessed by making small, deliberate changes to method parameters (e.g., mobile phase composition ±2%, pH ±0.2 units, column temperature ±5°C) and observing the effect on system suitability.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical connections underpinning the method development strategy.

Caption: HPLC analysis workflow from preparation to reporting.

Caption: Logic map of method parameters and their outcomes.

Conclusion

The RP-HPLC method presented in this application note is demonstrated to be simple, precise, accurate, and specific for the separation and quantification of Oxybutynin and its related impurities. The method is stability-indicating, as confirmed through forced degradation studies, and meets all typical system suitability and validation criteria as per ICH guidelines. This protocol can be effectively implemented in quality control laboratories for routine analysis of bulk drug and finished pharmaceutical products, ensuring they meet the required quality and safety standards.

References

-

Avula, S. et al. (2011). A validated RP-HPLC method for the estimation of oxybutynin in formulation. Pharmacophore, 2(2), 156-162. Available at: [Link]

-

Mamatha, J., Devanna, N., & Rani, J. S. (2017). Method Development and Validation of Oxybutynin chloride by RP-HPLC analytical technique. International Journal of Advances in Science Engineering and Technology, 5(1). Available at: [Link]

-

Asian Journal of Pharmacy and Technology. (2018). Analytical Method Development and Validation for the Estimation of Related Substances in Oxybutynin HCl Prolonged Release Tablet. Asian Journal of Pharmacy and Technology, 8(3). Available at: [Link]

-

DigitalXplore. (2016). METHOD DEVELOPMENT AND VALIDATION OF OXYBUTYNIN CHLORIDE BY RP-HPLC ANALYTICAL TECHNIQUE. International Journal of Advances in Science Engineering and Technology. Available at: [Link]

-

Phale, M. D., & Sharma, S. (n.d.). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING ASSAY (RP-HPLC) METHOD FOR QUANTITATIVE ANALYSIS OF OXYBUTYNIN IN BULK DRUG AND EXTENDED RELEASE FORMULATION. European Journal of Pharmaceutical and Medical Research. Available at: [Link]

-

USP-NF. (2017). Oxybutynin Chloride Extended-Release Tablets. Available at: [Link]

-

USP-NF. (n.d.). Oxybutynin Chloride. Available at: [Link]

-

El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2003). High performance liquid chromatographic determination of oxeladin citrate and oxybutynin hydrochloride and their degradation products. PubMed, 27(1), 1-11. Available at: [Link]

-

Shakya, A. K. (2017). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 7(4), 231-235. Available at: [Link]

-

ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Oxybutynin. PubChem Compound Database. Available at: [Link]

-

European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

-

IOSR Journal of Pharmacy. (2022). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. IOSRPHR, 12(1), 01-14. Available at: [Link]

-

British Pharmacopoeia. (n.d.). Oxybutynin Tablets. Available at: [Link]

-

FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]

-

ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Available at: [Link]

-

Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]

-

Chromatography Today. (2010). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

-

Varma, A. J., et al. (2021). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical Research, 10(11), 406-424. Available at: [Link]

Sources

- 1. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. database.ich.org [database.ich.org]

- 3. fda.gov [fda.gov]

- 4. ejpmr.com [ejpmr.com]

- 5. High performance liquid chromatographic determination of oxeladin citrate and oxybutynin hydrochloride and their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianjpr.com [asianjpr.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmacophorejournal.com [pharmacophorejournal.com]

- 9. iosrphr.org [iosrphr.org]

- 10. researchgate.net [researchgate.net]

- 11. digitalxplore.org [digitalxplore.org]

- 12. Oxybutynin impurity A EP Reference Standard Sigma Aldrich [sigmaaldrich.com]

- 13. ijpba.info [ijpba.info]

- 14. ema.europa.eu [ema.europa.eu]

- 15. uspnf.com [uspnf.com]

Application Notes and Protocols for the Use of N-Desethyl-N-propyl Oxybutynin Reference Standard

Introduction: The Critical Role of Impurity Profiling in Oxybutynin Drug Development

Oxybutynin is a widely prescribed anticholinergic and antispasmodic agent used to treat overactive bladder.[1][2] Its therapeutic action is primarily mediated by its antagonism of muscarinic receptors in the bladder's detrusor muscle.[2][3] The metabolic pathway of Oxybutynin is complex, primarily occurring in the liver and gut wall via the cytochrome P450 system (specifically CYP3A4), leading to the formation of metabolites like N-desethyloxybutynin.[2][3][4] This active metabolite is itself pharmacologically significant and is believed to contribute to some of the drug's adverse effects, such as dry mouth.[1][4]

Beyond its primary metabolites, the synthesis and degradation of Oxybutynin can result in various related substances and impurities. One such compound of analytical interest is N-Desethyl-N-propyl Oxybutynin, classified as "Oxybutynin Impurity E" by the European Pharmacopoeia (PhEur).[5] The rigorous identification and quantification of such impurities are fundamental to pharmaceutical quality control and regulatory compliance. Failure to control impurities can impact the safety, efficacy, and stability of the final drug product.

This guide provides a comprehensive overview and detailed protocols for the effective use of the N-Desethyl-N-propyl Oxybutynin reference standard. It is designed for researchers, analytical scientists, and quality control professionals involved in the development, manufacturing, and analysis of Oxybutynin-based pharmaceuticals. Adherence to these protocols will ensure accurate and reproducible quantification of this specific impurity, supporting robust drug development and ensuring patient safety.

Section 1: The Analyte – N-Desethyl-N-propyl Oxybutynin

N-Desethyl-N-propyl Oxybutynin is a tertiary amine and a structural analog of Oxybutynin. Its presence in a drug substance typically arises from the manufacturing process. As a certified reference material (CRM), it provides the benchmark against which unknown samples are compared, ensuring the identity and purity of the standard itself are unimpeachable.

Table 1: Chemical and Physical Properties of N-Desethyl-N-propyl Oxybutynin

| Property | Value | Source(s) |

| Synonyms | Oxybutynin impurity E (PhEur), 4-[Ethyl(propyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | [5] |

| CAS Number | 1215677-72-7 | [6] |

| Molecular Formula | C₂₃H₃₃NO₃ | [6] |

| Molecular Weight | 371.51 g/mol | [6] |

| Appearance | Typically a Yellow Oil | [6] |

| Solubility | Soluble in Acetone, Chloroform, DMF | [6] |

Section 2: The Reference Standard: Foundational Principles

An analytical reference standard is a highly purified and well-characterized substance used as a measurement base in analytical procedures.[7] The use of a high-quality, certified reference material (CRM) is a prerequisite for achieving accurate, reliable, and reproducible results that meet stringent regulatory requirements from bodies like the FDA and EMA.[8]

Causality: Why a Certified Reference Standard is Non-Negotiable

-

Assigned Purity and Identity : A CRM from a reputable supplier (e.g., Sigma-Aldrich's TraceCERT® line) is certified in accordance with standards like ISO/IEC 17025 and ISO 17034. This provides a traceable, documented purity value, which is essential for calculating the precise concentration of stock solutions.

-

Quantitative Accuracy : In chromatographic techniques like HPLC or LC-MS/MS, the area under the curve for the reference standard is directly proportional to its concentration. An inaccurate purity value for the standard would introduce a systemic error, making all subsequent sample quantifications incorrect.

-

Method Validation : During the validation of an analytical method, the reference standard is used to establish key performance characteristics, including linearity, accuracy, precision, and limit of quantification (LOQ).[7][8]

-

Regulatory Trustworthiness : Regulatory submissions require unequivocal proof of impurity control. Using a certified standard demonstrates a commitment to quality and adherence to global pharmacopoeial standards.

Procurement and Initial Handling

-

Supplier Selection : Choose suppliers who provide a comprehensive Certificate of Analysis (CoA) detailing the compound's identity (confirmed by techniques like NMR and Mass Spectrometry), purity (determined by a mass balance approach or qNMR), and traceability to primary standards (e.g., NIST).[8]

-

Receiving and Storage : Upon receipt, immediately verify the integrity of the packaging. N-Desethyl-N-propyl Oxybutynin reference standards are typically shipped on blue ice and require long-term storage at -20°C to prevent degradation.[6] Always consult the supplier's data sheet for specific storage instructions.[7]

Section 3: Protocol for Preparation of Standard Solutions

The accuracy of all subsequent analyses hinges on the correct preparation of stock and working solutions. This protocol ensures precision and minimizes potential sources of error.

Materials and Reagents

-

N-Desethyl-N-propyl Oxybutynin Reference Standard

-

HPLC-grade or MS-grade Acetonitrile

-

HPLC-grade or MS-grade Methanol

-

Volumetric flasks (Class A)

-

Calibrated analytical balance

-

Calibrated micropipettes

Step-by-Step Protocol for Stock Solution (e.g., 100 µg/mL)

-

Equilibration : Allow the sealed vial of the reference standard to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the material, which would alter its mass.

-

Weighing : Accurately weigh approximately 1.0 mg of the reference standard into a clean weighing boat using a calibrated analytical balance. Record the exact weight.

-

Dissolution : Quantitatively transfer the weighed standard into a 10.0 mL Class A volumetric flask. Add approximately 7 mL of acetonitrile (or another suitable solvent as per the CoA) to dissolve the standard completely. Use a vortex mixer if necessary.

-

Dilution to Volume : Once fully dissolved, bring the solution to the final volume of 10.0 mL with the same solvent. Cap the flask and invert it 15-20 times to ensure homogeneity.

-

Calculation of Exact Concentration : Calculate the precise concentration of the stock solution, accounting for the purity of the reference standard as stated on the CoA.

-

Formula : Exact Concentration (µg/mL) = (Weight of Standard (mg) / Volume of Flask (mL)) * Purity (%) * 10

-

-

Storage : Transfer the stock solution into an amber glass vial, label it clearly with the compound name, concentration, preparation date, and initials, and store it at -20°C.

Preparation of Working and Calibration Solutions

Working solutions and calibration standards are prepared by serially diluting the stock solution with the appropriate mobile phase or reconstitution solvent.

-

Example : To prepare a 1.0 µg/mL working solution, pipette 100 µL of the 100 µg/mL stock solution into a 10.0 mL volumetric flask and dilute to volume with the chosen solvent.

Section 4: Application Protocol: Quantification in Plasma by LC-MS/MS

This section provides a robust protocol for the simultaneous quantification of Oxybutynin and its impurities/metabolites, adapted from established methodologies for related compounds.[9][10][11] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and selectivity.

Experimental Workflow Overview

The following diagram illustrates the complete analytical workflow from sample receipt to data reporting.

Instrumentation and Reagents

-

LC System : A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Mass Spectrometer : A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

-

Analytical Column : A C18 column (e.g., 150 mm × 4.6 mm, 5 µm) is a common choice.[9]

-

Reagents : Formic acid, ammonium acetate, methyl tert-butyl ether (MTBE), ethyl acetate.

-

Internal Standard (IS) : A deuterated analog of the analyte or parent compound (e.g., Oxybutynin-d11) is highly recommended for correcting matrix effects and extraction variability.[12][13]

Step-by-Step Analytical Protocol

-

Sample Preparation (Liquid-Liquid Extraction) :

-

Pipette 300 µL of human plasma into a polypropylene tube.

-

Spike with 25 µL of the internal standard working solution.

-

Add 1.5 mL of an extraction solvent mixture (e.g., methyl tert-butyl ether-ethyl acetate).[9] The organic solvent choice is critical for efficiently extracting the analyte from the aqueous plasma matrix while leaving behind proteins and salts.

-

Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

-

Chromatographic Conditions (Example) :

-

Mobile Phase : Isocratic elution with Acetonitrile and 1.0 mM Ammonium Acetate (90:10, v/v).[9] This composition provides good retention and peak shape for the analytes on a C18 column.

-

Flow Rate : 0.8 mL/min.

-

Column Temperature : 40°C.

-

Injection Volume : 10 µL.

-

-

Mass Spectrometric Conditions :

-

Ionization Mode : Positive Electrospray Ionization (ESI+).

-

Monitoring Mode : Multiple Reaction Monitoring (MRM).

-

MRM Transitions : These must be optimized by infusing a pure solution of the N-Desethyl-N-propyl Oxybutynin standard. The precursor ion will be the protonated molecule [M+H]⁺, and the product ion will be a stable fragment resulting from collision-induced dissociation.

-

Hypothetical Transition for Impurity E: Q1: 372.5 → Q3: [Fragment ion]

-